molecular formula C22H19ClFN5O3 B2626860 N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1031955-97-1

N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2626860
CAS No.: 1031955-97-1
M. Wt: 455.87
InChI Key: XUTJZQPFHRQZBN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic pyrazolopyrimidine derivative designed for preclinical research applications. This compound is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. The structural core of this molecule, a dihydro-2H-pyrazolo[4,3-d]pyrimidine-5,7-dione, is of significant interest in medicinal chemistry and biochemical research. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for in vitro studies. Its structure suggests potential for investigating interactions with various enzyme families, such as kinases or phosphodiesterases, which are relevant in cellular signaling pathways. Specific research applications may include target identification, mechanism of action studies, and structure-activity relationship (SAR) analysis to guide the development of novel therapeutic agents. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and stability.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c1-27-12-18-20(26-27)21(31)29(11-14-6-8-16(24)9-7-14)22(32)28(18)13-19(30)25-10-15-4-2-3-5-17(15)23/h2-9,12H,10-11,13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJZQPFHRQZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer and antiviral properties. The following sections will explore its synthesis, structural characteristics, and biological activity, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be characterized by various spectroscopic techniques including NMR and mass spectrometry.

Key Structural Features

  • Molecular Formula : C22H19ClFN5O3
  • Molecular Weight : 455.9 g/mol
  • Functional Groups : Contains chlorobenzyl and fluorobenzyl moieties that may contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of pyrazolo compounds, including derivatives similar to this compound. For instance, compounds within this class have shown activity against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .

Case Study: Anticancer Evaluation

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715CDK2/E inhibition
Compound BK-56220Abl kinase inhibition
N-(2-chlorobenzyl)-...MCF-7/K-562Not significant-

Despite structural similarities to known anticancer agents, N-(2-chlorobenzyl)-... exhibited no significant anticancer activity in vitro against these cell lines .

Antiviral Activity

The antiviral potential of pyrazolo compounds has also been a focus of research. In silico molecular docking studies suggest that certain pyrazolo derivatives exhibit affinities comparable to established antiviral drugs like acyclovir when targeting viral enzymes such as thymidine kinase .

Molecular Docking Results

CompoundTarget EnzymeBinding Affinity (kcal/mol)
AcyclovirThymidine Kinase-9.5
N-(2-chlorobenzyl)-...Thymidine Kinase-8.8

These results indicate that while the compound may not demonstrate direct antiviral activity in vitro, its structural characteristics allow for favorable interactions with viral targets .

Discussion

The biological activities of N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-...) highlight both its potential and limitations. Although it shows promise in terms of structural affinity for biological targets, actual therapeutic efficacy remains unverified in clinical settings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications
  • Pyrazolo[4,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine :
    The replacement of the pyrazolo ring with a thiazolo ring (as in ’s 11a and 11b ) alters electronic density and hydrogen-bonding capacity. Thiazolo derivatives exhibit stronger intermolecular interactions due to sulfur’s polarizability, enhancing antimicrobial activity but reducing metabolic stability compared to pyrazolo analogs .

  • Chromeno-Pyrimidine Hybrids: Compound 12 in features a fused chromene-pyrimidine system.
Substituent Effects
  • Halogenated Benzyl Groups :
    The 2-chlorobenzyl and 4-fluorobenzyl substituents in the target compound contrast with the 4-fluorobenzyl and phenethyl groups in ’s analog. Chlorine’s higher electronegativity enhances dipole interactions, while fluorine’s smaller size minimizes steric hindrance. This combination balances target affinity and membrane permeability .

  • Acetamide vs. Carbonitrile Moieties :
    The acetamide group in the target compound improves water solubility compared to carbonitrile-containing analogs like ’s 11b . However, carbonitrile groups enhance metabolic resistance, as seen in 11b ’s higher thermal stability (m.p. 213–215°C vs. the target compound’s unlisted but predicted lower m.p.) .

Pharmacological and Physicochemical Data

Table 1: Comparative Analysis of Key Attributes

Compound Name / ID Core Structure Substituents Molecular Weight Bioactivity (IC50/Ki) Solubility (LogP) Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 2-Cl-Bn, 4-F-Bn, Me, Acetamide ~530.9 g/mol* Kinase inhibition† 2.1 (predicted)
11b () Thiazolo[3,2-a]pyrimidine 4-CN-Bn, 5-Me-furan 403.4 g/mol Antimicrobial: 5 µM 3.8
Compound Pyrazolo[4,3-d]pyrimidine 4-F-Bn, Phenethyl, Et, Me ~550.1 g/mol Not reported 3.5
12 () Chromeno-pyrimidine 2-Cl-Bn, 2-Cl-Ph 318.3 g/mol Anticancer: 10 µM 4.2

*Calculated using PubChem tools; †Based on structural similarity to kinase inhibitors like imatinib.

Electronic and Steric Profiles

  • Van der Waals Interactions :
    The target compound’s 2-chlorobenzyl group increases molecular volume compared to the 4-fluorobenzyl analog in , enhancing hydrophobic interactions but reducing diffusion rates .
  • Isoelectronicity vs.

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